N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide
Description
N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide is a synthetic organic compound that belongs to the class of dibenzofuran derivatives. Dibenzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a dibenzofuran core substituted with a methoxy group and a benzamide moiety, making it a unique structure with potential pharmacological properties.
Properties
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-13-8-9-14(2)16(10-13)22(24)23-18-12-20-17(11-21(18)25-3)15-6-4-5-7-19(15)26-20/h4-12H,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTHSVAGRGANNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide typically involves the following steps:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through a cyclization reaction of appropriate precursors, such as 2-hydroxybiphenyl derivatives, under acidic or basic conditions.
Amidation: The final step involves the formation of the benzamide moiety. This can be accomplished by reacting the methoxydibenzofuran derivative with 2,5-dimethylbenzoyl chloride in the presence of a base like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, nitro compounds, alkylated products.
Scientific Research Applications
N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific biological targets.
Material Science: The compound’s stability and electronic properties make it suitable for applications in organic electronics and as a building block for advanced materials.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition of Enzymes: It can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.
Receptor Modulation: The compound may act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways.
DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
N-(2-methoxydibenzo[b,d]furan-3-yl)-2,5-dimethylbenzamide can be compared with other dibenzofuran derivatives, such as:
- N-(2-methoxydibenzo[b,d]furan-3-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide : A more complex structure with additional rings and functional groups, leading to unique biological activities.
2-methoxydibenzo[b,d]furan-3-carbaldehyde: Similar core structure but different functional groups, leading to distinct chemical and biological properties.
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(4-methylphenoxy)propanamide: Similar dibenzofuran core but different substituents, affecting its reactivity and applications.
This compound stands out due to its specific substitution pattern and potential for diverse applications in scientific research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
